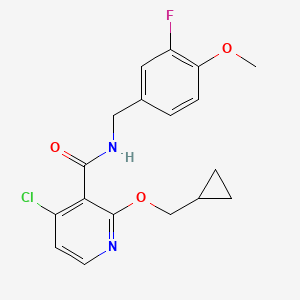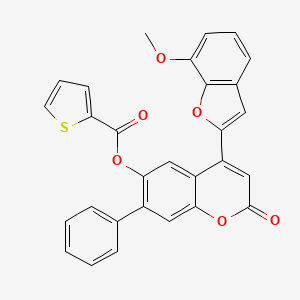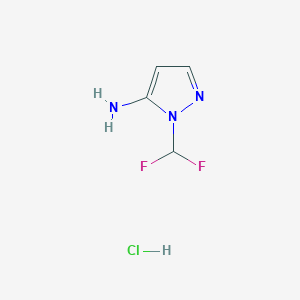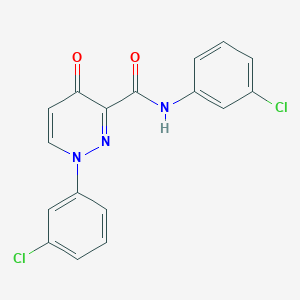
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethoxy group at the 2-position, and a 3-fluoro-4-methoxybenzyl group attached to the nitrogen atom of the nicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-chloronicotinic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Cyclopropylmethoxy Substitution: The amine is then reacted with cyclopropylmethanol under suitable conditions to introduce the cyclopropylmethoxy group at the 2-position.
Benzylation: The intermediate product is then subjected to benzylation using 3-fluoro-4-methoxybenzyl chloride to attach the benzyl group to the nitrogen atom.
Amidation: Finally, the compound is converted to the nicotinamide derivative through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group at the 4-position can undergo nucleophilic substitution reactions with suitable nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the chloro group with other functional groups.
科学研究应用
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methoxy-N-(3-fluoro-4-methoxybenzyl)nicotinamide
- 4-Chloro-2-(cyclopropylmethoxy)-N-benzyl nicotinamide
- 4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methylbenzyl)nicotinamide
Uniqueness
4-Chloro-2-(cyclopropylmethoxy)-N-(3-fluoro-4-methoxybenzyl)nicotinamide is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the 3-fluoro-4-methoxybenzyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct biological activities.
属性
分子式 |
C18H18ClFN2O3 |
|---|---|
分子量 |
364.8 g/mol |
IUPAC 名称 |
4-chloro-2-(cyclopropylmethoxy)-N-[(3-fluoro-4-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18ClFN2O3/c1-24-15-5-4-12(8-14(15)20)9-22-17(23)16-13(19)6-7-21-18(16)25-10-11-2-3-11/h4-8,11H,2-3,9-10H2,1H3,(H,22,23) |
InChI 键 |
HCPDPUVPRPTNPO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CN=C2OCC3CC3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B15111264.png)


![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111292.png)
![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thia diazol-2-yl))carboxamide](/img/structure/B15111301.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B15111312.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(4-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15111315.png)
![N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111318.png)

![Ethyl 7-[4-(benzyloxy)phenyl]-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15111324.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111327.png)
![1-(2-ethylpyrazol-3-yl)-N-[(2-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B15111330.png)
